molecular formula C20H17N3O2S B2876224 4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-65-5

4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2876224
CAS No.: 325979-65-5
M. Wt: 363.44
InChI Key: DPGYYDPMAMPEKJ-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is likely to be an organic compound containing a cyano group (-C≡N), a benzamide moiety, a thiazole ring, and a propoxy group. These functional groups suggest that it might be used in organic synthesis or potentially as a pharmaceutical compound .

Scientific Research Applications

Antioxidant Activity and Toxicity Mitigation

A study by Cabrera-Pérez et al. (2016) highlights the antioxidant activity of benzothiazole derivatives in mitigating acetaminophen-induced toxicity. Their research demonstrates the potential of these compounds, including 4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide derivatives, in increasing reduced glutathione content and decreasing malondialdehyde levels, thereby protecting against oxidative stress-induced damage Cabrera-Pérez et al., 2016.

Anticancer Activity

Research into novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides has revealed their antifungal properties and low to moderate anticancer activities (Saeed et al., 2008). This suggests a potential pathway for developing cancer treatments based on the modification and application of this compound derivatives Saeed et al., 2008.

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives have been extensively studied, demonstrating their utility in creating novel compounds with potential applications in pharmaceuticals and materials science. For instance, Baheti et al. (2002) discussed the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, showcasing the versatility of benzothiazole derivatives in chemical synthesis Baheti et al., 2002.

Colorimetric Sensing Applications

Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their utility in colorimetric sensing of fluoride anions. This application is particularly relevant in the development of sensors and diagnostic tools, highlighting the functional versatility of this compound derivatives in analytical chemistry Younes et al., 2020.

Properties

IUPAC Name

4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-11-25-17-9-7-15(8-10-17)18-13-26-20(22-18)23-19(24)16-5-3-14(12-21)4-6-16/h3-10,13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGYYDPMAMPEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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